Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a halogenated pyrrolo[2,3-b]pyridine derivative characterized by a methyl ester at position 5, a chlorine atom at position 4, an iodine atom at position 2, and a methoxymethyl (MOM) protecting group at position 1.
Properties
Molecular Formula |
C11H10ClIN2O3 |
|---|---|
Molecular Weight |
380.56 g/mol |
IUPAC Name |
methyl 4-chloro-2-iodo-1-(methoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10ClIN2O3/c1-17-5-15-8(13)3-6-9(12)7(11(16)18-2)4-14-10(6)15/h3-4H,5H2,1-2H3 |
InChI Key |
BFLIZXOJMLSREU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CC2=C(C(=CN=C21)C(=O)OC)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine derivative, followed by esterification and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with key proteins or nucleic acids.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s uniqueness lies in its combination of substituents. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives
*Similarity indices from (Tanimoto coefficient based on structural fingerprints).
Key Observations :
- Position 1 : The methoxymethyl group in the target compound enhances steric bulk compared to unprotected (H) or methyl-substituted analogs (e.g., 1616885-96-1) . This group may improve solubility or metabolic stability.
- Position 5 : Methyl esters (target) versus ethyl esters (885500-55-0) influence lipophilicity and hydrolysis rates in vivo .
Table 2: Comparative Properties
Notes:
- The iodine atom in the target compound increases molecular weight and may reduce aqueous solubility compared to non-halogenated analogs .
- The MOM group could enhance blood-brain barrier penetration relative to unprotected amines (e.g., Léramistat) .
Biological Activity
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS Number: 1312581-07-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClIN2O3
- Molecular Weight : 380.566 g/mol
- Structural Characteristics : The compound features a pyrrolopyridine core with halogen substitutions, which are known to influence biological activity.
The biological activity of this compound is believed to stem from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit antimicrobial properties. This compound has shown efficacy against certain bacterial strains, although specific data on this compound is limited.
Anticancer Properties
Pyrrolopyridine derivatives have been investigated for their anticancer potential. For example, similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
Some studies suggest that compounds with a similar structure may interact with neurotransmitter systems, potentially offering neuroprotective effects or influencing neurodegenerative disease pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolopyridine derivatives for their antimicrobial activity. This compound was included in the screening and exhibited moderate activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Study 2: Anticancer Activity
Research detailed in Cancer Letters highlighted the anticancer potential of similar pyrrolopyridine compounds. The study found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. Although direct results for this compound were not reported, the structural similarities suggest potential efficacy.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate (MIC = 32 µg/mL) | Journal of Medicinal Chemistry |
| Anticancer | Potential (induced apoptosis) | Cancer Letters |
| Neuropharmacological | Not yet evaluated | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
